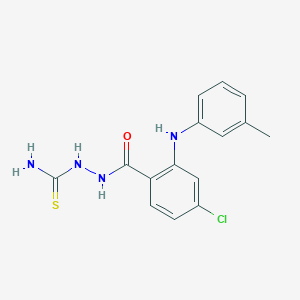
Aipp-EM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves several steps. The key starting material is estradiol, which undergoes a series of chemical reactions to introduce the azido-iodophenyl group and the bis(chloroethyl)carbamate moiety . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to ensure the desired transformations occur efficiently . Industrial production methods would likely involve scaling up these reactions and optimizing conditions for higher yields and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including substitution and addition reactions. The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes . The bis(chloroethyl)carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives . Common reagents used in these reactions include copper catalysts for click chemistry and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate has been used extensively in scientific research to study the interactions of antimitotic drugs with cellular proteins . It has been employed in photoaffinity labeling experiments to identify binding sites on proteins such as microtubule-associated proteins (MAPs) and tubulin . This compound has also been used to investigate the mechanisms of drug resistance in cancer cells, particularly in the context of multidrug-resistant phenotypes . Its ability to form covalent bonds with target proteins upon activation by light makes it a powerful tool for studying protein-drug interactions .
Wirkmechanismus
The mechanism of action of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves its binding to specific proteins within cells . Upon activation by light, the azido group forms a highly reactive nitrene species that can covalently bond to nearby proteins . This allows researchers to identify the molecular targets of the compound and study its effects on cellular processes . The primary targets of this compound are microtubule-associated proteins and tubulin, which are essential for cell division and are disrupted by antimitotic drugs .
Vergleich Mit ähnlichen Verbindungen
Compared to other photoaffinity analogues of estramustine, 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is unique due to the presence of the azido-iodophenyl group . This group enhances its ability to form covalent bonds with target proteins upon light activation . Similar compounds include other estramustine analogues with different photoaffinity groups, such as azido or diazirine moieties . These compounds share similar mechanisms of action but may differ in their binding affinities and specificities for target proteins .
Eigenschaften
CAS-Nummer |
159899-37-3 |
|---|---|
Molekularformel |
C35H43Cl2IN6O5 |
Molekulargewicht |
823.6 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-17-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C35H43Cl2IN6O5/c1-35-13-12-26-25-7-5-24(48-34(47)44(18-14-36)19-15-37)21-23(25)4-6-27(26)28(35)8-10-31(35)49-33(46)41-17-16-40-32(45)11-3-22-2-9-30(42-43-39)29(38)20-22/h2,5,7,9,20-21,26-28,31H,3-4,6,8,10-19H2,1H3,(H,40,45)(H,41,46)/t26-,27-,28+,31+,35+/m1/s1/i38-2 |
InChI-Schlüssel |
YYDIMLLAANCLAT-SMLQHYSKSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I])CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Key on ui other cas no. |
159899-37-3 |
Synonyme |
17-O-((2-(3-(4-azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate AIPP-EM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















